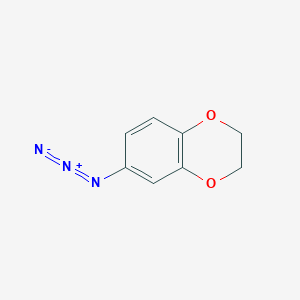![molecular formula C7H5F4NO B6254370 [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1227600-70-5](/img/new.no-structure.jpg)
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol is a fluorinated organic compound that features a pyridine ring substituted with both a fluoro and a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of fluorine atoms into the pyridine ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines, including [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol, often involves large-scale vapor-phase reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core pyridine structure but exhibit different functional properties due to the introduced groups .
Aplicaciones Científicas De Investigación
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[2-(trifluoromethyl)pyridin-4-yl]methanol: Similar structure but lacks the additional fluorine atom at the 3-position.
[3-fluoro-4-(trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with different positioning of the fluorine and trifluoromethyl groups.
Uniqueness
The unique positioning of the fluorine and trifluoromethyl groups in [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol imparts distinct chemical properties, such as increased stability and specific reactivity patterns. These properties make it particularly valuable in applications where precise chemical behavior is required .
Propiedades
Número CAS |
1227600-70-5 |
|---|---|
Fórmula molecular |
C7H5F4NO |
Peso molecular |
195.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



